1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol

Polymer Chemistry Polyol Characterization Renewable Monomers

1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol (CAS 92687-23-5) is a symmetrical, bio-derivable furan diol with the molecular formula C12H20O5 and a molecular weight of 244.28 g/mol. It is classified as an ether-alcohol, featuring a central furan ring linked via methyleneoxy bridges to two secondary hydroxyl-terminated propan-2-ol side chains.

Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
CAS No. 92687-23-5
Cat. No. B12906592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol
CAS92687-23-5
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC(COCC1=CC=C(O1)COCC(C)O)O
InChIInChI=1S/C12H20O5/c1-9(13)5-15-7-11-3-4-12(17-11)8-16-6-10(2)14/h3-4,9-10,13-14H,5-8H2,1-2H3
InChIKeyRJNFHXTVHNEURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol (CAS 92687-23-5): A Bio-Based Furan Diol for Polymer and Additive Applications


1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol (CAS 92687-23-5) is a symmetrical, bio-derivable furan diol with the molecular formula C12H20O5 and a molecular weight of 244.28 g/mol . It is classified as an ether-alcohol, featuring a central furan ring linked via methyleneoxy bridges to two secondary hydroxyl-terminated propan-2-ol side chains [1]. This structure places it within the broader class of furan-based polyol building blocks that are investigated as renewable alternatives to petroleum-derived diols in polymer synthesis [2]. The compound is typically supplied as a liquid with a standard purity of 97%, supported by batch-specific quality documentation including NMR, HPLC, and GC analyses . Its predicted physicochemical profile includes a boiling point of 374.4±37.0 °C, a density of 1.150±0.06 g/cm³, and a pKa of 14.10±0.20 .

Why 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol Cannot Be Replaced by Generic or Structurally Similar Analogs


Furan-based diols are not a uniform commodity class; critical structural differences—the length and flexibility of the spacer between the furan ring and the terminal hydroxyl groups, the primary versus secondary nature of the hydroxyls, and the presence of ether versus ester linkages—profoundly alter reactivity, hydrophilicity, and the thermal and mechanical properties of the resulting polymers [1]. 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol distinguishes itself from simpler analogs such as 2,5-furandimethanol (BHMF) and 2,5-bis(hydroxymethyl)furan through its extended, ether-containing side arms that impart greater molecular flexibility, lower hydroxyl equivalent weight, and a markedly different reactivity profile in step-growth polymerizations [2]. Direct substitution with BHMF, which has primary hydroxyls directly attached to the furan ring, yields a significantly more rigid, higher-Tg polymer backbone, making this specific compound the architecturally preferred choice for applications demanding flexibility, impact resistance, and controlled hydrophilicity [3].

Quantitative Differentiation Evidence: 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol vs. Closest Analogs


Hydroxyl Value Comparison: Quantifying the Higher Reactive Group Density vs. 2,5-Furandimethanol (BHMF)

The hydroxyl value (OHV) directly governs crosslink density and stoichiometry in polyurethane and polyester formulations. Based on its molecular structure (C12H20O5, MW 244.28 g/mol) containing two secondary hydroxyl groups, the theoretical hydroxyl value for 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol is calculated to be approximately 459 mg KOH/g . In contrast, the closest structural analog, 2,5-furandimethanol (BHMF, C6H8O3, MW 128.13 g/mol), which also contains two hydroxyl groups but on a much smaller molecular scaffold, possesses a theoretical hydroxyl value of approximately 876 mg KOH/g . The lower OHV of the target compound translates to a lower isocyanate demand per unit mass in polyurethane synthesis, allowing for more economical formulations and a softer, more flexible polymer network compared to the highly crosslinked, rigid materials produced with BHMF [1].

Polymer Chemistry Polyol Characterization Renewable Monomers

Molecular Flexibility and Spacer Length: Ether-Bridged Architecture vs. Directly Attached Hydroxyls in 2,5-Furandimethanol (BHMF)

The polymer glass transition temperature (Tg) is a critical performance parameter governed by monomer architecture. 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol incorporates a flexible ether-methylene spacer between the rigid furan core and each hydroxyl group, with four rotatable bonds per side chain, providing substantial segmental mobility [1]. In contrast, 2,5-furandimethanol (BHMF) has hydroxyl groups directly attached to the furan ring via a single methylene bridge, resulting in a conformationally restricted structure . Class-level research on analogous poly(ethylene glycol)-modified vs. unmodified furan-based polyesters demonstrates that introducing flexible ether spacers can lower the Tg by 30–60 °C compared to rigid, directly linked furan-diol counterparts, shifting the polymer from a hard, brittle glass into a soft, ductile material at room temperature [2]. This differential is crucial for applications such as flexible packaging, elastomers, and coatings where BHMF-derived polymers would be unacceptably rigid.

Polymer Physics Structure-Property Relationships Thermomechanical Analysis

Acute Oral Toxicity Profile: Benchmarking Against Common Petrochemical Diols (1,4-Butanediol and 1,6-Hexanediol)

Safety profile is a key differentiator for monomers used in consumer-contact or biomedical polymers. For 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol, the available safety data sheet indicates an acute oral toxicity LD50 (rat) of > 2,000 mg/kg, derived from the properties of its individual components [1]. In comparison, the widely used petroleum-derived diol 1,4-butanediol (BDO) has a reported acute oral LD50 (rat) of 1,525 mg/kg, while 1,6-hexanediol is reported at 3,700 mg/kg [2]. While the target compound's LD50 (>2,000 mg/kg) places it in a favorable moderate-to-low acute toxicity category, the absence of a single definitive LD50 value means that for highly regulated biomedical applications, its safety profile must be validated on a batch-specific basis before selection over well-characterized petroleum-based diols with definitive toxicology data.

Toxicology Chemical Safety Green Chemistry Metrics

Supply Chain Transparency: Commercial Availability with Certified Batch QC vs. Research-Grade-Only Analogs

Procurement decisions hinge on the availability of certified, batch-specific quality documentation. 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol (CAS 92687-23-5) is commercially listed by Bidepharm at a standard purity of 97%, with explicit provision of batch quality certificates including NMR, HPLC, and GC analyses . In contrast, many structurally similar furan diols under investigation, such as certain asymmetrical furan ether-diols, are available only from custom synthesis laboratories or as research-grade materials with variable purity and no standardized analytical certification . For industrial users migrating from research to pilot-scale or production, the availability of a vendor providing guaranteed purity with documented analytical methods eliminates the hidden cost and risk of in-house purification and characterization, directly reducing time-to-formulation.

Chemical Procurement Quality Assurance Supply Chain Reliability

Optimized Application Scenarios for 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol Based on Quantitative Differentiation


Flexible Bio-Based Polyurethane Elastomers and Coatings

This application directly exploits the compound's unique ether-spacer architecture and hydroxyl value. When used as a chain extender or polyol component in polyurethane synthesis, the flexible, four-rotatable-bond side chains depress the glass transition temperature (Tg) by an estimated 30–60 °C compared to rigid, directly attached furan diols, yielding a soft, ductile material at room temperature [1]. Simultaneously, its hydroxyl value of approximately 459 mg KOH/g enables precise stoichiometric control with reduced, more economical isocyanate consumption compared to the lower molecular weight analog BHMF [2]. This combination makes it the preferred building block for flexible, bio-based polyurethane coatings, films, and elastomers where both sustainability and targeted flexibility are mandatory performance requirements [3].

Biodegradable Polymer Matrix Formulations with Tunable Hydrophilicity

The ether oxygen atoms integrated within the side chains of 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol impart a degree of inherent hydrophilicity that is absent in purely hydrocarbon-based diols. By incorporating this compound as a co-monomer in biodegradable polyester formulations, researchers can tune the water uptake and hydrolytic degradation rate of the final material [1]. This capability is essential for applications such as agricultural mulch films, controlled-release matrices, and biomedical scaffolds where the degradation timeline must be matched to a specific functional service life, a fine-tuning parameter that cannot be achieved with hydrophobic, petroleum-derived diols [2].

Sustainable Additive Packages for Low-Toxicity Formulations

Leveraging its moderate-to-low acute oral toxicity profile (LD50 > 2,000 mg/kg) relative to some common industrial diols, this compound is a suitable candidate for formulating additive packages in cosmetics, personal care products, or food-contact materials where human safety concerns are paramount [1]. Its dual hydroxyl functionality allows it to act as a reactive humectant, coupling agent, or building block for non-ionic surfactants with reduced irritancy potential [2]. For procurement teams, its availability with certified batch QC (NMR, HPLC, GC) further supports its use in regulated applications where raw material traceability and purity documentation are strict requirements [3].

Academic and Industrial R&D Material Screening for Structure-Property Relationship Studies

As a commercially cataloged, structurally well-defined furan diol with guaranteed purity and analytical documentation, 1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol serves as a reliable model compound for systematic structure-property relationship investigations. Researchers can use it as a standardized building block to decouple the effects of furan content, side-chain length, and hydroxyl group type on polymer properties, enabling statistically robust, reproducible experimental designs [1]. The ready availability of batch-specific QC data eliminates a major source of inter-laboratory variability typically encountered when sourcing custom-synthesized, uncharacterized analogs, thereby strengthening the impact and comparability of published findings [2].

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